6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

概要

説明

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of glucose and fructose. It is found in small amounts in honey and sugarcane extracts. This compound is known for its low glycemic index and slow digestion, making it a popular alternative to sucrose in various food products .

準備方法

Synthetic Routes and Reaction Conditions

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is primarily produced through the enzymatic rearrangement of sucrose. The enzyme sucrose isomerase, derived from bacterial strains such as Protaminobacter rubrum, Serratia plymuthica, and Erwinia rhapontici, catalyzes the conversion of sucrose to palatinose. The reaction typically occurs under mild conditions, with a temperature range of 30-40°C and a pH of 5-7 .

Industrial Production Methods

In industrial settings, the production of palatinose often involves the use of immobilized bacterial cells to enhance enzyme stability and activity. For example, Serratia plymuthica cells can be immobilized in chitosan, allowing for efficient conversion of sucrose to palatinose in a batch-type enzyme reactor. This method achieves a high yield of palatinose, with minimal by-products .

化学反応の分析

Types of Reactions

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and enzymes such as glucose oxidase.

Hydrolysis: Enzymes like sucrase and isomaltase are used to hydrolyze palatinose under physiological conditions (37°C, pH 7.4).

Major Products

Isomalt: Produced through the hydrogenation of palatinose.

Glucose and Fructose: Formed through the enzymatic hydrolysis of palatinose.

科学的研究の応用

Chemical Properties and Structure

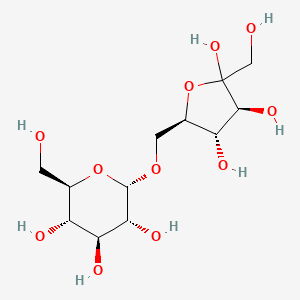

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.30 g/mol

- Structure : Composed of glucose and fructose linked via an α-1,6-glycosidic bond.

Food Science

Functional Ingredient :

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is used as a functional ingredient in food products due to its sweetness and low glycemic response. It serves as a sugar substitute in various formulations, particularly for diabetic-friendly products.

| Application | Description |

|---|---|

| Sweetener | Used in beverages and foods as a low-calorie sweetening agent. |

| Energy Source | Provides a sustained energy release, making it suitable for sports nutrition products. |

Health and Nutrition

Diabetes Management :

Research indicates that isomaltulose can help manage blood glucose levels due to its slow absorption rate. It stimulates the release of glucagon-like peptide-1 (GLP-1), which enhances insulin sensitivity.

| Study Findings | Impact |

|---|---|

| Clinical trials show reduced postprandial glucose levels in subjects consuming isomaltulose compared to sucrose. | Potential for inclusion in dietary recommendations for diabetes management. |

Microbiome Research

Gut Health :

Studies have shown that isomaltulose can positively influence gut microbiota composition, promoting the growth of beneficial bacteria while inhibiting pathogenic strains.

| Microbial Effects | Observations |

|---|---|

| Increased levels of Bifidobacteria and Lactobacilli | Associated with improved gut health and immune function. |

Pharmaceutical Applications

Potential Therapeutic Uses :

Ongoing research investigates the use of isomaltulose in drug formulations due to its biocompatibility and ability to enhance the bioavailability of certain medications.

| Application | Description |

|---|---|

| Drug Carrier | May improve the solubility and stability of poorly soluble drugs. |

Industrial Production Methods

The industrial synthesis of this compound primarily involves enzymatic rearrangement of sucrose using sucrose isomerase derived from bacterial sources such as Serratia plymuthica. This method allows for high yields with minimal by-products.

Case Study 1: Nutritional Benefits in Sports Drinks

A study conducted on athletes demonstrated that beverages containing isomaltulose resulted in improved endurance performance compared to those sweetened with traditional sugars. The gradual release of energy helped maintain performance levels over extended periods.

Case Study 2: Impact on Gut Microbiota

A clinical trial involving participants consuming isomaltulose showed significant changes in gut microbiota diversity, with an increase in beneficial bacteria linked to enhanced metabolic health outcomes.

作用機序

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose exerts its effects through slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose in palatinose is more stable than the α-1,2-glycosidic bond in sucrose, resulting in a slower release of glucose and fructose into the bloodstream. This leads to a lower and more sustained postprandial glycemic response .

類似化合物との比較

Similar Compounds

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Isomalt: A sugar alcohol derived from the hydrogenation of palatinose.

Uniqueness of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

This compound’s unique α-1,6-glycosidic bond results in slower digestion and absorption compared to sucrose, making it a more suitable option for individuals seeking to manage blood glucose levels. Additionally, its non-cariogenic properties make it a tooth-friendly alternative to traditional sugars .

生物活性

6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose, also known as a glucosylated fructofuranose compound, has garnered attention for its diverse biological activities. This article provides an overview of its biochemical properties, biological roles, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a disaccharide composed of glucose and fructose units linked through an α-glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of approximately 342.30 g/mol. The compound is characterized by its sweetening properties and potential metabolic roles in various organisms.

Biological Roles

This compound serves multiple biological functions:

- Sweetening Agent : It is commonly used as a sweetener in food products, beverages, and pharmaceuticals due to its high sweetness intensity compared to sucrose .

- Metabolite : It acts as a metabolite in both plants and animals, playing a role in energy metabolism and storage .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it demonstrated significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative .

Antiparasitic Activity

A notable case study examined the efficacy of this compound against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The compound exhibited an IC₅₀ value of 11.25 µM, comparable to the standard treatment Coptis japonica (IC₅₀ = 8.20 µM). This suggests that it may interfere with the parasite's uptake and metabolism of essential nutrients like tryptophan .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Model | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Not specified | |

| Antimicrobial | S. aureus | Not specified | |

| Antiparasitic | T. brucei | 11.25 |

Case Studies

- Antiparasitic Study :

- Antimicrobial Efficacy :

特性

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXPPJIGRGXGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。